Balanced Nanomolar Pan-Class I GLUT Inhibition vs. Selective GLUT1 Inhibitor BAY-876
KL-11743 exhibits balanced, nanomolar inhibitory activity against all four class I GLUT isoforms (GLUT1-4), whereas the clinically advanced comparator BAY-876 is a highly selective GLUT1 inhibitor with minimal activity against GLUT2 and GLUT3. This differential selectivity profile determines the breadth of glucose uptake blockade achievable in heterogeneous tumor models [1].
| Evidence Dimension | IC50 (nM) against GLUT1, GLUT2, GLUT3, GLUT4 |
|---|---|
| Target Compound Data | GLUT1: 115 nM; GLUT2: 137 nM; GLUT3: 90 nM; GLUT4: 68 nM |
| Comparator Or Baseline | BAY-876: GLUT1: 2 nM; GLUT2: 10,080 nM; GLUT3: 1,670 nM; GLUT4: 290 nM |
| Quantified Difference | KL-11743: max/min isoform IC50 ratio ≈ 2.0 (balanced). BAY-876: max/min isoform IC50 ratio > 5,000 (highly selective for GLUT1). |
| Conditions | Cell-free enzymatic assays; recombinant human GLUT isoforms |
Why This Matters
Researchers studying pan-GLUT blockade or metabolic vulnerabilities in tumors expressing multiple GLUT isoforms should select KL-11743 over BAY-876 to ensure complete inhibition of class I glucose transport.
- [1] Olszewski K, Barsotti A, Feng XJ, et al. Inhibition of glucose transport synergizes with chemical or genetic disruption of mitochondrial metabolism and suppresses TCA cycle-deficient tumors. Cell Chem Biol. 2022;29(3):423-435.e10. View Source
